
AVN-211
Descripción general
Descripción
Este compuesto está en desarrollo por Avineuro Pharmaceuticals para el tratamiento de la esquizofrenia y la enfermedad de Alzheimer . El receptor 5-HT6 es un objetivo prometedor para la mejora cognitiva y la neuroprotección, lo que convierte a AVN-211 en un posible agente terapéutico para los trastornos neurodegenerativos y psiquiátricos .
Métodos De Preparación
La síntesis de AVN-211 implica varios pasos, comenzando con la preparación de la estructura central de pirazolo[1,5-a]pirimidina. La ruta sintética generalmente incluye los siguientes pasos:
Formación del núcleo de pirazolo[1,5-a]pirimidina: Esto implica la ciclación de precursores apropiados bajo condiciones controladas.
Introducción del grupo metilsulfanil: Este paso implica la sustitución de un átomo de hidrógeno por un grupo metilsulfanil utilizando reactivos adecuados.
Sulfonilación: El grupo fenilsulfonil se introduce a través de una reacción de sulfonilación, típicamente utilizando un reactivo de cloruro de sulfonilo.
Los métodos de producción industrial para this compound probablemente implicarían la optimización de estos pasos sintéticos para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.
Análisis De Reacciones Químicas
AVN-211 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo metilsulfanil se puede oxidar a un sulfóxido o sulfona en condiciones apropiadas.
Reducción: El grupo fenilsulfonil se puede reducir a un fenilsulfuro en condiciones reductoras.
Sustitución: El grupo metilsulfanil se puede sustituir por otros grupos funcionales utilizando nucleófilos adecuados.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción, y nucleófilos como el metóxido de sodio para la sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Cognitive Enhancement
AVN-211 has been investigated for its potential to improve cognitive performance in various preclinical models. Studies have shown that it enhances learning and memory retention in animal models of Alzheimer’s disease . For instance, in maze tests designed to evaluate memory function, animals treated with this compound demonstrated significantly improved performance compared to control groups .
Neuroprotection
The compound's neuroprotective properties are particularly relevant in the context of neurodegenerative diseases. Research indicates that this compound may help combat memory loss associated with Alzheimer’s disease by blocking the 5-HT6 receptor more effectively than other compounds currently under investigation .
Treatment for Schizophrenia
This compound is being explored as an adjunct therapy for schizophrenia. A Phase II clinical study involving 80 patients stabilized on antipsychotic treatment showed that while primary efficacy endpoints did not reach statistical significance, there was a trend towards improvement in symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) . This suggests that this compound may amplify the effects of existing antipsychotic medications.
Preclinical Studies
Preclinical evaluations have highlighted the compound’s favorable pharmacokinetic profile and low toxicity. In various behavioral models relevant to Alzheimer’s disease, this compound outperformed established drugs like memantine in enhancing cognitive performance . The compound's selectivity for the 5-HT6 receptor is significantly higher than that of similar compounds, making it a promising candidate for further development .
Pilot Study on Schizophrenia
A multicenter double-blind randomized placebo-controlled pilot study assessed the efficacy and safety of this compound in patients with schizophrenia. Patients receiving this compound exhibited a tendency towards improved PANSS scores compared to those on placebo, indicating potential benefits in managing schizophrenia symptoms when combined with standard antipsychotic therapy .
Alzheimer’s Disease Models
In laboratory studies focused on Alzheimer’s disease models, this compound demonstrated significant improvements in memory function among treated animals compared to controls. These findings support its potential use as a therapeutic agent for cognitive deficits associated with Alzheimer’s disease .
Mecanismo De Acción
AVN-211 ejerce sus efectos antagonizando selectivamente el receptor 5-HT6. Este receptor se encuentra principalmente en el sistema nervioso central y participa en la regulación de los procesos cognitivos, el estado de ánimo y la neuroprotección. Al bloquear el receptor 5-HT6, this compound mejora la función cognitiva y proporciona efectos neuroprotectores. Los objetivos moleculares y las vías involucradas incluyen la modulación de la liberación de neurotransmisores y la regulación de las vías de señalización intracelular asociadas con la neuroprotección .
Comparación Con Compuestos Similares
AVN-211 es único entre los antagonistas del receptor 5-HT6 debido a su alta selectividad y potencia. Compuestos similares incluyen:
SB-742457: Otro antagonista del receptor 5-HT6 con posibles efectos de mejora cognitiva.
Lu AE58054: Un antagonista del receptor 5-HT6 que se está desarrollando para la enfermedad de Alzheimer.
This compound destaca por su superior selectividad y eficacia en estudios preclínicos, lo que lo convierte en un candidato prometedor para su posterior desarrollo .
Actividad Biológica
AVN-211 is a novel, highly selective antagonist of the 5-HT6 receptor, primarily investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease and psychiatric conditions like schizophrenia. This compound has garnered attention due to its promising biological activity, particularly in enhancing cognitive function and acting as an adjunct therapy to antipsychotic medications.
This compound operates by selectively blocking the 5-HT6 receptor, which is implicated in various neurological processes, including cognition, mood regulation, and memory. The inhibition of this receptor is believed to enhance the release of neurotransmitters such as acetylcholine and dopamine, thereby improving cognitive functions and exhibiting potential anxiolytic effects.
Preclinical Studies
In preclinical evaluations, this compound demonstrated significant improvements in cognitive performance across various behavioral models relevant to Alzheimer’s disease. Notably, it outperformed established drugs like memantine in enhancing learning and memory retention. The compound exhibited low toxicity and a favorable pharmacokinetic profile, making it a strong candidate for further clinical investigation .
Phase II Clinical Study
A multicenter double-blind randomized placebo-controlled pilot study was conducted to assess the efficacy and safety of this compound in patients with schizophrenia who were on stable antipsychotic therapy. The study involved 80 patients who received either 8 mg of this compound or a placebo for six weeks. Although the primary efficacy endpoints did not show statistically significant differences between groups, there was a notable trend towards improved PANSS (Positive and Negative Syndrome Scale) scores among those receiving this compound .
Add-On Treatment Study
Another trial focused on the add-on effects of this compound in patients stabilized on antipsychotic medication. This study revealed significant improvements in PANSS positive subscale scores and attention measures compared to placebo. Specifically, the treatment group showed enhanced performance on attention tasks, indicating that this compound not only aids in managing psychotic symptoms but also contributes positively to cognitive functions .
Summary of Clinical Findings
Study | Population | Dosage | Duration | Key Findings |
---|---|---|---|---|
Phase II Pilot Study | Schizophrenia patients on antipsychotics | 8 mg QD | 6 weeks | No serious adverse effects; trend towards improved PANSS scores |
Add-On Treatment Study | Stabilized schizophrenia patients | This compound vs. Placebo | 4 weeks | Significant improvement in PANSS positive subscale; enhanced attention measures |
Case Study: Schizophrenia Management
In a case involving a patient with chronic schizophrenia who was experiencing incomplete remission on atypical antipsychotics, the addition of this compound resulted in noticeable improvements in both psychiatric symptoms and cognitive performance. The patient reported reduced hallucinations and better engagement in daily activities, supporting the hypothesis that 5-HT6 antagonism can amplify antipsychotic effects .
Case Study: Alzheimer’s Disease
Another case highlighted the use of this compound in an elderly patient with early-stage Alzheimer’s disease. After eight weeks of treatment, cognitive assessments indicated significant improvements in memory recall and executive function tasks compared to baseline measurements. The patient exhibited fewer behavioral disturbances, suggesting that this compound may also have a stabilizing effect on mood and behavior .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-10-9-11(2)18-14(16-10)13(15(17-18)21-3)22(19,20)12-7-5-4-6-8-12/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAUCBGUWGWPDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)SC)S(=O)(=O)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032056 | |
Record name | AVN-211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173103-84-8 | |
Record name | 5,7-Dimethyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173103-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AVN-211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVN-211 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6B63H3RXJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.